molecular formula C21H24N4OS B5739753 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide

Cat. No.: B5739753
M. Wt: 380.5 g/mol
InChI Key: CKVGLLSULKWAEV-LPYMAVHISA-N
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Description

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide is a complex organic compound with a unique structure that combines benzimidazole and hydrazide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide typically involves a multi-step process. One common method starts with the reaction of 1-ethyl-1H-benzimidazole-2-thiol with an appropriate aldehyde under reflux conditions in ethanol. This forms an intermediate, which is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine or hydrazide functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide involves its interaction with biological macromolecules. The benzimidazole moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the hydrazide group can form covalent bonds with proteins, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide stands out due to its specific combination of benzimidazole and hydrazide functionalities. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity.

Properties

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-4-25-19-8-6-5-7-18(19)23-21(25)27-14-20(26)24-22-13-16-9-11-17(12-10-16)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,24,26)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVGLLSULKWAEV-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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